Vegfr-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vascular endothelial growth factor receptor 2 (Vegfr-2) is a receptor tyrosine kinase that plays a crucial role in the regulation of angiogenesis, the process by which new blood vessels form from pre-existing vessels. This receptor is primarily activated by vascular endothelial growth factor A, leading to a cascade of signaling events that promote endothelial cell proliferation, migration, and survival . This compound is a key target in cancer therapy due to its role in tumor angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Vegfr-2 involves complex biotechnological methods rather than traditional chemical synthesis. One approach includes the expression of this compound in mammalian cell lines, followed by purification using affinity chromatography techniques . The receptor can also be immobilized onto various carriers for use in drug screening and other applications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cell culture systems. These systems use bioreactors to cultivate mammalian cells that have been genetically engineered to express this compound. The receptor is then harvested and purified using a series of chromatographic steps to ensure high purity and activity .
Chemical Reactions Analysis
Types of Reactions: Vegfr-2 primarily undergoes phosphorylation reactions, which are critical for its activation and function. Upon binding with vascular endothelial growth factor A, this compound dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues . This phosphorylation event triggers downstream signaling pathways that regulate various cellular processes .
Common Reagents and Conditions: The phosphorylation of this compound is typically studied in vitro using purified receptor proteins and adenosine triphosphate as a phosphate donor. Kinase inhibitors are often used to study the inhibition of this compound activity .
Major Products Formed: The primary product of this compound activation is the phosphorylated receptor itself, which then interacts with various intracellular signaling molecules to propagate the angiogenic signal .
Scientific Research Applications
Vegfr-2 is extensively studied in various fields due to its pivotal role in angiogenesis. In cancer research, this compound inhibitors are developed to block tumor angiogenesis and thereby inhibit tumor growth . In ophthalmology, this compound inhibitors are used to treat diseases like age-related macular degeneration by preventing abnormal blood vessel growth in the retina . Additionally, this compound is studied in cardiovascular research for its role in vascular diseases and in regenerative medicine for promoting tissue repair and wound healing .
Mechanism of Action
Vegfr-2 exerts its effects through a series of well-coordinated signaling pathways. Upon binding with vascular endothelial growth factor A, this compound dimerizes and undergoes trans-autophosphorylation on key tyrosine residues . This phosphorylation activates several downstream signaling pathways, including the phospholipase C gamma-protein kinase C pathway, the phosphoinositide 3-kinase-Akt pathway, and the focal adhesion kinase-paxillin pathway . These pathways collectively regulate endothelial cell survival, proliferation, migration, and vascular tube formation .
Comparison with Similar Compounds
Vegfr-2 is often compared with other receptor tyrosine kinases such as fibroblast growth factor receptor 1 and platelet-derived growth factor receptor. While all these receptors play roles in angiogenesis, this compound is unique in its specificity for vascular endothelial growth factor A and its predominant role in pathological angiogenesis . Similar compounds include rivoceranib, a highly selective this compound inhibitor, which has shown greater selectivity and fewer off-target effects compared to other this compound inhibitors .
Conclusion
This compound is a critical receptor in the regulation of angiogenesis, with significant implications in cancer therapy, ophthalmology, and cardiovascular research. Its unique mechanism of action and specificity for vascular endothelial growth factor A make it a valuable target for therapeutic intervention. The ongoing research and development of this compound inhibitors continue to provide new insights and potential treatments for various diseases.
Biological Activity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor in the regulation of angiogenesis, which is the formation of new blood vessels from pre-existing ones. It plays a crucial role in various physiological and pathological processes, including embryonic development, wound healing, and tumor growth. This article provides an in-depth analysis of this compound's biological activity, supported by data tables and case studies.
Structure and Function of this compound
This compound is a receptor tyrosine kinase that primarily binds to vascular endothelial growth factors (VEGF-A, -C, and -D). Upon ligand binding, it undergoes dimerization and autophosphorylation, activating downstream signaling pathways that regulate endothelial cell functions such as survival, proliferation, migration, and tube formation.
Structural Domains of this compound
Domain | Structure Characteristics | Functions |
---|---|---|
Extracellular Domain (ECD) | 20-764 aa; contains 7 Ig-like subdomains | Central role in VEGF binding and pro-angiogenic signaling |
Transmembrane Domain (TMD) | 765-789 aa; single α-helical structure | Regulates kinase activity and receptor dimerization |
Tyrosine Kinase Domain (TKD) | Contains ATP binding sites and multiple phosphorylation sites | Mediates cellular signaling through phosphorylation events |
The ECD is crucial for ligand binding, while the TKD is responsible for initiating intracellular signaling cascades that lead to various cellular responses .
Ligand Binding and Signal Transduction
This compound activation begins with the binding of VEGF ligands to its ECD. This interaction induces conformational changes that promote receptor dimerization. Following dimerization, specific tyrosine residues within the intracellular TKD are phosphorylated. Key phosphorylation sites include Tyr1175 and Tyr1214, which are essential for recruiting downstream signaling molecules such as phospholipase C-gamma (PLCγ) and phosphoinositide 3-kinase (PI3K) .
Downstream Signaling Pathways
This compound mediates several critical signaling pathways:
- PI3K/Akt Pathway : Promotes cell survival and proliferation.
- MAPK/ERK Pathway : Involved in cell migration and differentiation.
- PLCγ Pathway : Regulates calcium mobilization and further downstream signaling events.
These pathways collectively contribute to angiogenesis and vascular permeability .
Study on Gastric Cancer Prognosis
A study involving 256 gastric cancer patients found that high expression levels of this compound were associated with poor prognosis. The study utilized immunohistochemical methods to assess this compound expression in tumor tissues. Furthermore, a specific genetic polymorphism (rs1870377 A>T) was linked to an increased risk of poor outcomes in these patients .
Role in Tumor Immunity
Research has demonstrated that this compound on myeloid cells can induce an immunosuppressive phenotype within the tumor microenvironment. Inhibition of VEGF signaling enhanced T cell activation and improved responses to immune checkpoint blockade therapies . This highlights the dual role of this compound in both promoting angiogenesis and modulating immune responses in cancer.
Properties
Molecular Formula |
C15H17ClN6O3 |
---|---|
Molecular Weight |
364.79 g/mol |
IUPAC Name |
1-[4-[6-amino-5-[(Z)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea |
InChI |
InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7- |
InChI Key |
BJHCYTJNPVGSBZ-YXSASFKJSA-N |
Isomeric SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N\OC)N)Cl |
Canonical SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.